molecular formula C9H12 B1586286 Mesitylene-d12 CAS No. 69441-16-3

Mesitylene-d12

Cat. No.: B1586286
CAS No.: 69441-16-3
M. Wt: 132.26 g/mol
InChI Key: AUHZEENZYGFFBQ-ZPMNDIOMSA-N
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Description

Mesitylene-d12, also known as 1,3,5-Trimethylbenzene-d12, is a deuterated form of mesitylene. It is a colorless liquid with a sweet aromatic odor. The compound has the molecular formula C9D12 and a molecular weight of 132.27 g/mol . Deuterated compounds like this compound are often used in nuclear magnetic resonance (NMR) spectroscopy due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylene-d12 can be synthesized through the deuteration of mesitylene (1,3,5-trimethylbenzene). The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves the same deuteration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the deuterated product. The use of high-purity deuterium gas and efficient catalysts is crucial in this process .

Chemical Reactions Analysis

Types of Reactions: Mesitylene-d12 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

    Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.

    Substitution: Bromine (Br2) is used for bromination reactions.

Major Products Formed:

    Oxidation: Trimesic acid (C9H6D6O6)

    Substitution: Mesityl bromide (C9H11D3Br)

Scientific Research Applications

Mesitylene-d12 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mesitylene-d12 is primarily related to its use in NMR spectroscopy. The deuterium atoms in this compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. This makes it an invaluable tool in the analysis of complex molecular structures .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms instead of hydrogen atoms reduces background signals, allowing for more accurate and detailed analysis of the sample .

Properties

IUPAC Name

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHZEENZYGFFBQ-ZPMNDIOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369905
Record name Mesitylene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69441-16-3
Record name Mesitylene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69441-16-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is mesitylene-d12 chosen as a solvent in studies involving resorcinarene cavitands and capsules?

A1: this compound is selected due to its inability to compete for the binding sites within the cavitands and capsules. This characteristic allows researchers to specifically study the interaction of desired guest molecules with the host structures without interference from the solvent [, ]. Its aromatic nature also allows for good solubility of the often large, aromatic host molecules.

Q2: Can you provide an example of how this compound helps elucidate host-guest interactions in the provided research?

A2: In one study [], a cavitand-capsule chimera (1) was synthesized and its molecular recognition properties were investigated. Using this compound as the NMR solvent, researchers observed distinct signals for guests binding within the cavitand (1-adamantylcarbonitrile, 10a) and capsule (trans-4,4’-dimethylstilbene, 9a) compartments of the chimera. This demonstrated the simultaneous and independent binding of different guest molecules within the two distinct cavities.

Q3: How does the use of this compound in Diffusion Ordered Spectroscopy (DOSY) aid in studying supramolecular assemblies?

A3: DOSY NMR experiments performed in this compound helped confirm the formation of a unique supramolecular assembly comprised of the cavitand-capsule chimera and its guests []. The distinct diffusion coefficients observed for the assembly (12•9a•10a2) versus smaller, faster-diffusing molecules like free this compound, 9a, and 10a provided strong evidence for the existence of a stable, discrete supramolecular structure.

Q4: Beyond studying host-guest chemistry, has this compound been utilized in other research areas showcased in the articles?

A4: Yes, one study [, ] investigated the oxidation of toluene derivatives by a nonheme iron(IV)-oxo complex. this compound served as a substrate in kinetic isotope effect (KIE) experiments, replacing mesitylene to probe the mechanism of C-H bond cleavage. The significant decrease in KIE observed with increasing acid concentration, along with the acceleration of the oxidation rate, provided insights into the rate-determining step involving electron transfer from the toluene derivative to the protonated iron(IV)-oxo complex.

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